molecular formula C31H32O2 B13759374 Phenol, 2,2'-methylenebis[4-(1-methyl-1-phenylethyl)- CAS No. 71113-22-9

Phenol, 2,2'-methylenebis[4-(1-methyl-1-phenylethyl)-

Cat. No.: B13759374
CAS No.: 71113-22-9
M. Wt: 436.6 g/mol
InChI Key: FXSDWJLBJPYRKD-UHFFFAOYSA-N
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Description

Phenol, 2,2’-methylenebis[4-(1-methyl-1-phenylethyl)-] is a complex organic compound known for its unique chemical structure and properties. It is widely used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-methylenebis[4-(1-methyl-1-phenylethyl)-] typically involves the reaction of phenol derivatives with formaldehyde under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the phenol units .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-methylenebis[4-(1-methyl-1-phenylethyl)-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Phenol, 2,2’-methylenebis[4-(1-methyl-1-phenylethyl)-] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Phenol, 2,2’-methylenebis[4-(1-methyl-1-phenylethyl)-] exerts its effects involves the interaction with free radicals, thereby preventing oxidative damage. The compound’s phenolic structure allows it to donate hydrogen atoms to free radicals, neutralizing them and preventing further reactions .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
  • Phenol, 2,4-bis(1-methyl-1-phenylethyl)-
  • Phenol, 4-(1-methyl-1-phenylethyl)-

Uniqueness

Phenol, 2,2’-methylenebis[4-(1-methyl-1-phenylethyl)-] is unique due to its specific substitution pattern on the phenol rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity .

Properties

CAS No.

71113-22-9

Molecular Formula

C31H32O2

Molecular Weight

436.6 g/mol

IUPAC Name

2-[[2-hydroxy-5-(2-phenylpropan-2-yl)phenyl]methyl]-4-(2-phenylpropan-2-yl)phenol

InChI

InChI=1S/C31H32O2/c1-30(2,24-11-7-5-8-12-24)26-15-17-28(32)22(20-26)19-23-21-27(16-18-29(23)33)31(3,4)25-13-9-6-10-14-25/h5-18,20-21,32-33H,19H2,1-4H3

InChI Key

FXSDWJLBJPYRKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)CC3=C(C=CC(=C3)C(C)(C)C4=CC=CC=C4)O

Origin of Product

United States

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